methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a specialized chemical compound with a molecular weight of 267.37
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of appropriate precursors under controlled conditions. The specific synthetic route depends on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment and techniques to handle the reagents and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, it is used to study protein interactions and modifications. Its isothiocyanate group can react with amino groups in proteins, forming stable thiourea linkages.
Medicine: Potential medicinal applications include the development of new drugs and therapeutic agents. Its unique structure and reactivity make it a valuable candidate for drug design and synthesis.
Industry: In industry, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophiles, forming thiourea derivatives that can modulate biological processes.
Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and receptors. Its effects on biological pathways depend on the specific targets and the nature of the interactions.
Comparison with Similar Compounds
Methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is structurally similar to other isothiocyanate derivatives, such as phenyl isothiocyanate and benzyl isothiocyanate.
Uniqueness: What sets this compound apart is its unique cyclohepta[b]thiophene core, which imparts distinct chemical and biological properties. Its reactivity and stability make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-15-12(14)10-8-5-3-2-4-6-9(8)17-11(10)13-7-16/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBQHESWEMVAQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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